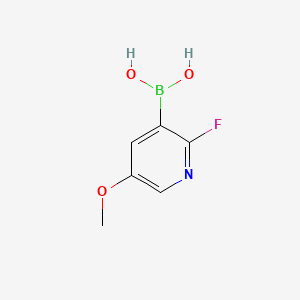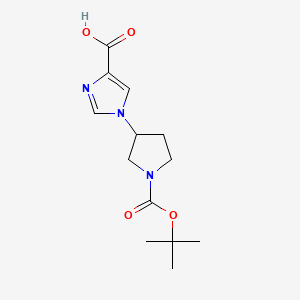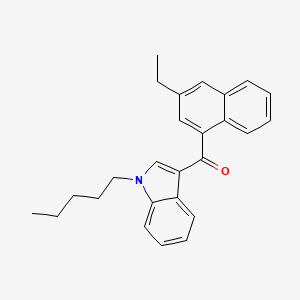
(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
Overview
Description
“(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone” is a synthetic cannabinoid . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach. They are designer drugs, commonly sprayed onto plant matter and are usually smoked, although they have also been consumed in a concentrated liquid form in the US and UK .
Molecular Structure Analysis
The molecular formula of “(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone” is C24H23NO . The InChI Key is JDNLPKCAXICMBW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of “(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone” is 341.4455 g/mol .Scientific Research Applications
Synthetic Cannabinoids
“(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone” is a part of the synthetic cannabinoids group . These are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach . They are often marketed as designer drugs or legal highs .
Synthetic Cannabinoid Receptor Agonists
This compound is also classified as a synthetic cannabinoid receptor agonist . This means it can bind to and activate the cannabinoid receptors in the body, potentially producing effects similar to those of natural cannabinoids .
Chemical Reagent and Intermediate
“(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone” can be used as a chemical reagent and intermediate . This means it can be used in the synthesis of other chemical compounds .
Biological Potential of Indole Derivatives
Indole derivatives, such as this compound, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Antiviral Activity
Indole derivatives have been reported to show antiviral activity . For example, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have also been reported to exhibit anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions .
Anticancer Activity
Indole derivatives have shown anticancer activity . This suggests that they could potentially be used in the development of new anticancer drugs .
Antioxidant Activity
Indole derivatives have demonstrated antioxidant activity . This means they could potentially be used in the treatment of diseases caused by oxidative stress .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-3-5-10-15-27-18-24(22-13-8-9-14-25(22)27)26(28)23-17-19(4-2)16-20-11-6-7-12-21(20)23/h6-9,11-14,16-18H,3-5,10,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFGMPFSPOLCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC(=CC4=CC=CC=C43)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017315 | |
| Record name | JWH-210 3-Ethylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |
CAS RN |
1547339-60-5 | |
| Record name | JWH-210 3-Ethylnaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-(4-aminobicyclo[2.2.2]oct-1-yl)- (9CI)](/img/no-structure.png)
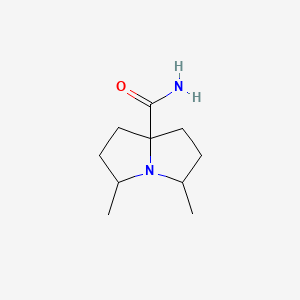
![4-(methylthio)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B594019.png)
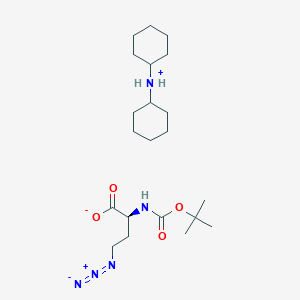
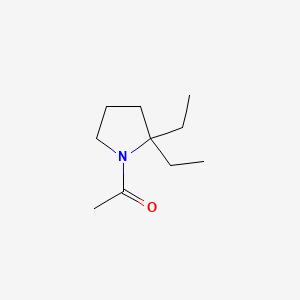
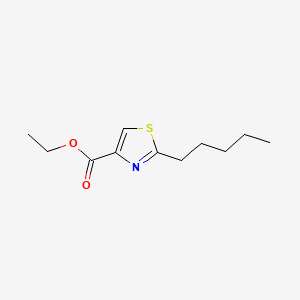
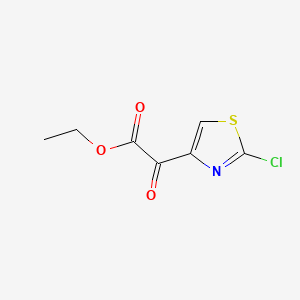
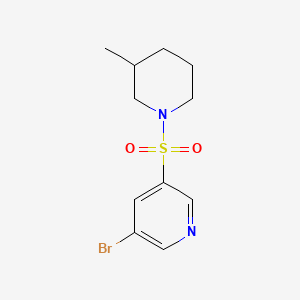
![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)
